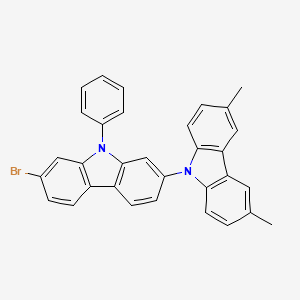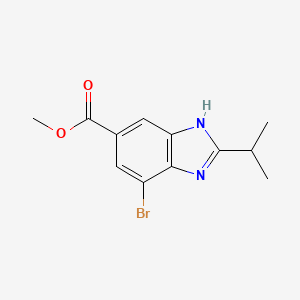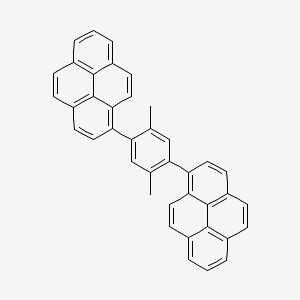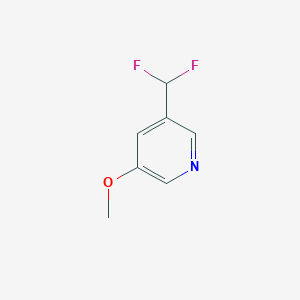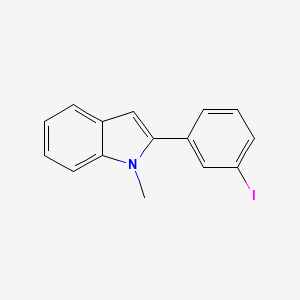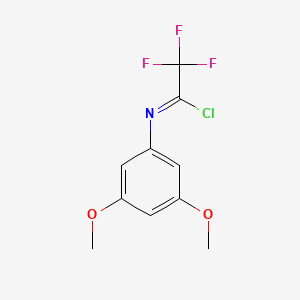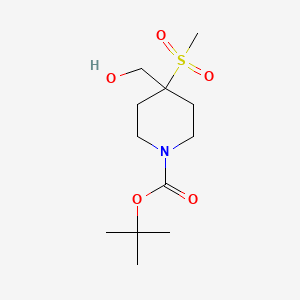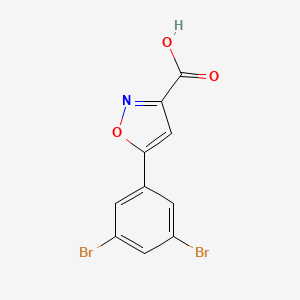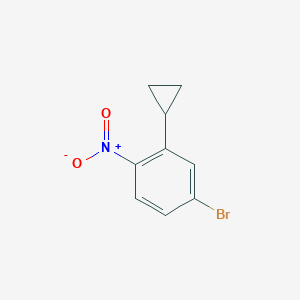
4-Bromo-2-cyclopropyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclopropyl-1-nitrobenzene is an aromatic compound with the molecular formula C₉H₈BrNO₂. This compound features a bromine atom, a cyclopropyl group, and a nitro group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropyl-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via the formation of a sigma complex, followed by the elimination of a proton to restore aromaticity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclopropyl-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Substitution: 4-Methoxy-2-cyclopropyl-1-nitrobenzene.
Reduction: 4-Bromo-2-cyclopropyl-1-aminobenzene.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
4-Bromo-2-cyclopropyl-1-nitrobenzene is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropyl-1-nitrobenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes in electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring by making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-Bromo-1-nitrobenzene: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-1-nitrobenzene: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrobenzene: Similar structure but lacks the cyclopropyl group.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyl-1-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-4-9(11(12)13)8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
LURBUWUVXHKSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


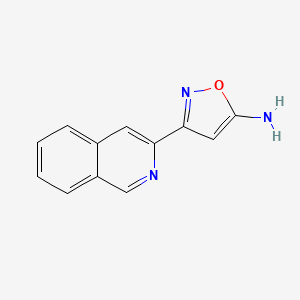
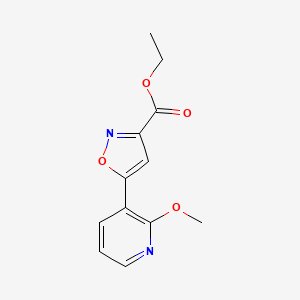
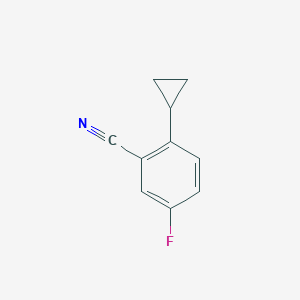
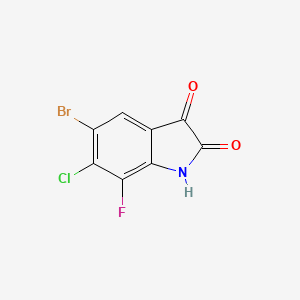
![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)
